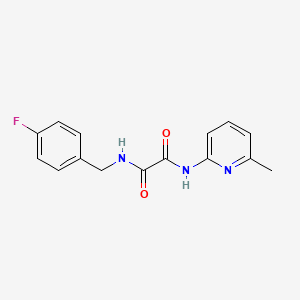

N1-(4-fluorobenzyl)-N2-(6-methylpyridin-2-yl)oxalamide

Description

N1-(4-fluorobenzyl)-N2-(6-methylpyridin-2-yl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(6-methylpyridin-2-yl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O2/c1-10-3-2-4-13(18-10)19-15(21)14(20)17-9-11-5-7-12(16)8-6-11/h2-8H,9H2,1H3,(H,17,20)(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKIRAUFGSABCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(6-methylpyridin-2-yl)oxalamide typically involves the reaction of 4-fluorobenzylamine with 6-methylpyridin-2-ylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general steps are as follows:

- Dissolve 4-fluorobenzylamine and 6-methylpyridin-2-ylamine in anhydrous dichloromethane.

- Add oxalyl chloride dropwise to the reaction mixture while maintaining a low temperature (0°C to 5°C).

- Stir the reaction mixture at room temperature for several hours.

- Purify the product using column chromatography to obtain this compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(6-methylpyridin-2-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(6-methylpyridin-2-yl)oxalamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.

Chemical Biology: The compound serves as a tool for probing biological pathways and understanding molecular mechanisms.

Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(6-methylpyridin-2-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and modulating the associated biological pathway. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N1-(4-chlorobenzyl)-N2-(6-methylpyridin-2-yl)oxalamide

- N1-(4-bromobenzyl)-N2-(6-methylpyridin-2-yl)oxalamide

- N1-(4-methylbenzyl)-N2-(6-methylpyridin-2-yl)oxalamide

Uniqueness

N1-(4-fluorobenzyl)-N2-(6-methylpyridin-2-yl)oxalamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other scientific applications.

Biological Activity

N1-(4-fluorobenzyl)-N2-(6-methylpyridin-2-yl)oxalamide is a synthetic compound that has gained attention in the scientific community due to its potential biological activities. This compound features a unique oxalamide structure, which is known for its diverse applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C16H17FN2O2

- Molecular Weight: 288.32 g/mol

- CAS Number: 1235382-53-2

This compound exhibits biological activity through its interaction with specific molecular targets. Research indicates that it may modulate enzyme activities and receptor interactions, leading to various pharmacological effects. The exact molecular pathways involved are still under investigation, but initial studies suggest potential interactions with cancer-related pathways and antimicrobial targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound inhibits the proliferation of several cancer cell lines, including melanoma and ovarian cancer cells. The compound's ability to induce apoptosis in these cells has been attributed to its interference with cell cycle progression and induction of oxidative stress.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Melanoma (A375) | 12.5 | Induction of apoptosis |

| Ovarian (SKOV3) | 15.0 | Cell cycle arrest and oxidative stress |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Case Studies

A notable case study involved the evaluation of this compound in a mouse model of melanoma. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and reduced angiogenesis within the tumors.

Q & A

Q. How do structural modifications at the pyridinyl moiety affect target selectivity in SAR studies?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with methyl, methoxy, or halogen groups at the pyridine 6-position .

- Activity Cliffs : Compare IC50 shifts in enzyme assays to map critical interactions (e.g., hydrogen bonding vs. hydrophobic effects) .

- Co-crystallization : Obtain X-ray structures of analogs bound to targets (e.g., HIV protease) to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.